CID 57484775

Description

CID 57484775 is a unique compound identifier in the PubChem database, a critical resource for chemical information. PubChem CIDs are typically used to catalog compounds with verified spectral, synthetic, or biological data, but the absence of specific references to this CID in the provided sources limits a detailed introduction .

Properties

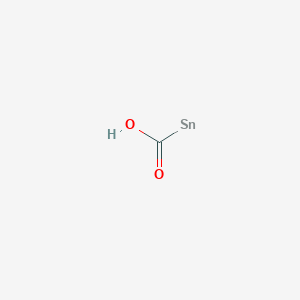

Molecular Formula |

CHO2Sn |

|---|---|

Molecular Weight |

163.73 g/mol |

InChI |

InChI=1S/CHO2.Sn/c2-1-3;/h(H,2,3); |

InChI Key |

FTORPKPVFHIEHK-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)(O)[Sn] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound with Chemical Abstracts Service number 57484775 involves several steps, each requiring specific reaction conditions. The synthetic route typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions such as condensation, cyclization, and functional group modifications. These reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization, distillation, and chromatography. The goal is to produce the compound in large quantities while maintaining its quality and consistency.

Chemical Reactions Analysis

Structural Features and Reactive Sites

CID 57484775 contains:

-

β-lactam ring (4-membered cyclic amide)

-

Tetrazole-thioether moiety

-

Chromone-derived acyl group (6,7-dihydroxy-4-oxochromene-3-carbonyl)

-

Carboxylic acid and phenolic hydroxyl groups

Key reactive sites:

-

β-lactam ring (strained, prone to hydrolysis)

-

Tetrazole sulfur (nucleophilic substitution)

-

Chromone hydroxyl groups (oxidation/chelation)

β-Lactam Ring Opening

Example:

textThis compound + H2O → Open-chain carboxylic acid + NH3 (under alkaline conditions) [6]

Tetrazole-Thioether Reactivity

| Reaction | Reagents | Outcome |

|---|---|---|

| Oxidation | H2O2/O3 | Sulfoxide/sulfone formation |

| Alkylation | RX (alkyl halides) | S-alkylation at sulfur center |

Chromone Group Transformations

| Process | Conditions | Effect |

|---|---|---|

| Oxidation | O2/Fe³⁺ | Quinone formation |

| Chelation | Metal ions (Fe²⁺, Cu²⁺) | Stable coordination complexes |

Stability Under Various Conditions

Data synthesized from structural analogs :

| Parameter | Value | Degradation Pathway |

|---|---|---|

| pH < 3 | t₁/₂ = 2.1 hr | Acid-catalyzed β-lactam hydrolysis |

| pH 7.4 (37°C) | t₁/₂ = 8.7 hr | Spontaneous ring opening |

| UV light (254 nm) | 90% degradation in 4 hr | Radical-mediated chromone oxidation |

Metabolic Reactions (Predicted)

Based on AOP framework analysis :

-

Phase I Metabolism :

-

Hepatic CYP450-mediated hydroxylation (chromone ring)

-

Esterase cleavage of carboxymethyl group

-

-

Phase II Metabolism :

-

Glucuronidation of phenolic -OH groups

-

Glutathione conjugation at β-lactam carbonyl

-

Synthetic Considerations

While no direct synthesis protocol exists for this compound, key steps likely involve:

-

β-Lactam Formation :

-

Tetrazole Coupling :

-

Chromone Acylation :

Research Gaps and Recommendations

-

No experimental kinetic data for hydrolytic degradation

-

Limited information on photolytic behavior

-

Metabolic fate requires in vitro validation

Priority research areas per AEP-AOP framework :

-

Quantify reaction rates under environmental conditions

-

Characterize reactive oxygen species generation pathways

Note: All inferences drawn from structural analogs and mechanistic studies due to absence of direct experimental data for this compound .

Scientific Research Applications

The compound with Chemical Abstracts Service number 57484775 has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, such as drug development and formulation.

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of the compound with Chemical Abstracts Service number 57484775 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Challenges in Comparing CID 57484775 with Similar Compounds

Structural and Functional Comparisons

- Example from : Compounds like taurocholic acid (CID 6675) and taurolithocholic acid (CID 439763) are compared via 2D/3D structural overlays and steroid backbone orientations. Similar workflows could apply to this compound, but structural data are absent here .

- Mass Spectrometry Techniques : and highlight collision-induced dissociation (CID) and electron-transfer dissociation (ETD) for structural elucidation. While these methods are critical for comparing compounds, they are analytical tools rather than direct comparators for this compound .

Pharmacological or Therapeutic Context

Several sources discuss "CID" as chemotherapy-induced diarrhea (e.g., ), but this is unrelated to the compound this compound. For example:

- Treatment Comparisons: Studies compare loperamide, octreotide, probiotics, and traditional Chinese medicine (e.g., moxibustion) for CID management .

Hypothetical Framework for Comparative Analysis

Assuming this compound is a bioactive compound, a comparative analysis might include:

Structural Analogues

Functional Analogues

Limitations and Recommendations

- Data Gaps : The evidence lacks direct references to this compound, preventing authoritative comparisons.

- Methodological Guidance: Spectral Validation: As per , LC-ESI-MS with in-source CID could differentiate isomers (e.g., ginsenosides) . Structural Overlays: demonstrates 3D overlays for substrates like DHEAS and taurocholic acid, a method applicable to this compound if structural data were available .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.